5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline .
Molecular Structure Analysis
The molecular weight of 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is 234.12 g/mol . The molecular structure consists of a tetrahydroquinoline core with a chlorine atom at the 5th position and a methoxy group at the 8th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride are not fully detailed in the available resources. The compound has a molecular weight of 234.12 g/mol .Scientific Research Applications
Tubulin-Polymerization Inhibition
- A study by Wang et al. (2014) discusses the modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in compounds to produce new tubulin-polymerization inhibitors. These compounds showed significant in vitro cytotoxic activity and inhibited tubulin assembly, making them potentially useful in cancer research (Wang et al., 2014).
Chemosensor for Cadmium
- Prodi et al. (2001) characterized a compound that includes 5-Chloro-8-methoxyquinoline, which selectively responds to Cd2+ ions over other metal ions. This compound could be useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antibacterial Agents
- Rauckman et al. (1989) synthesized a series of compounds including the tetrahydroquinoline derivative, which showed excellent broad-spectrum in vitro antibacterial activity. This indicates the potential of these compounds in developing new antibacterial drugs (Rauckman et al., 1989).
Synthesis and Complexation Properties
- Hojjatie et al. (1989) conducted a study on the synthesis of 5-Chloro-8-methoxyquinoline and its reaction with alkyllithiums, indicating its potential in organic synthesis and complexation properties (Hojjatie et al., 1989).
Antioxidant Activity
- Nishiyama et al. (2002) explored the antioxidant activities of various compounds, including 1,2,3,4-tetrahydroquinolines. The study highlighted the potential of these compounds as antioxidants in specific systems (Nishiyama et al., 2002).
properties
IUPAC Name |
5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9;/h4-5,12H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXLWXQGMKGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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